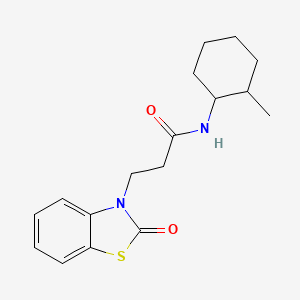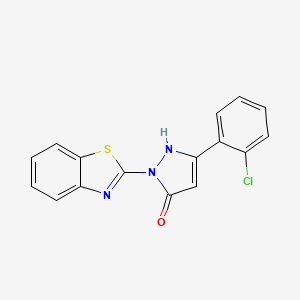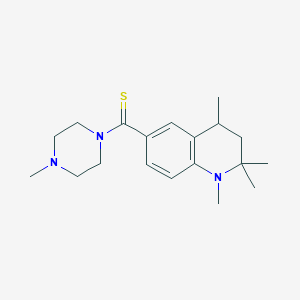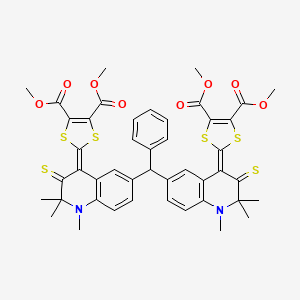
Ethanone, 2-(2-benzothiazolyloxy)-1-(1,2,3,4-tetrahydro-9-carbazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE is a complex organic compound that features both benzothiazole and carbazole moieties. These structural components are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Formation of the Carbazole Moiety: Carbazole can be synthesized via the Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the benzothiazole and carbazole moieties through an ether linkage, often using reagents like alkyl halides and bases under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzothiazole or carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a fluorescent probe or in bioimaging.
Medicine: Investigated for its pharmacological properties, including anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzothiazol-2-yloxy)-1-phenylethanone
- 1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-2-phenylethanone
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE lies in its combined structural features of benzothiazole and carbazole, which may confer unique electronic, photophysical, and biological properties compared to its analogs.
Propriétés
Numéro CAS |
330180-00-2 |
|---|---|
Formule moléculaire |
C21H18N2O2S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yloxy)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C21H18N2O2S/c24-20(13-25-21-22-16-9-3-6-12-19(16)26-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2 |
Clé InChI |
WFLAXGZTDDOYIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)COC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038531.png)
![(1E)-1-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038539.png)
![2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11038552.png)


![3-Hydroxy-4-(4-methoxy-phenyl)-1-(1-methyl-butyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B11038600.png)
![4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11038601.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B11038607.png)


![ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11038617.png)
![2-[3-chloro-4-(trifluoromethyl)phenyl]-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11038618.png)
![ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate](/img/structure/B11038619.png)
